

Comprehensive Technical Guide: Natural Sources, Pharmacological Properties, and Research Applications of Friedelin

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Friedelin

CAS No.: 559-74-0

Cat. No.: S528492

Get Quote

Introduction and Chemical Profile

Friedelin (friedelan-3-one) is a **pentacyclic triterpenoid** with the molecular formula $C_{30}H_{50}O$ and molecular weight of 426.7 g/mol. It represents the fundamental compound of the **friedelane triterpenoid** family, characterized by a perhydropicene skeleton with an oxo group at position 3 and methyl groups at positions 4, 4a, 6b, 8a, 11, 11, 12b, and 14a [1] [2]. First isolated in 1807 from cork using alcohol extraction, where it was initially termed "cork alcohol" [1] [3], **friedelin** has since been identified in various plant families, mosses, lichens, algae, and fungi [1] [3] [2]. The compound crystallizes as **white needles** with a melting point of 262-263°C and exhibits a positive specific optical rotation $[\alpha]^{25D} + 2.0^\circ$ (c.1.0, MeOH) [2]. **Friedelin** is **freely soluble in chloroform**, sparingly soluble in ethanol, and insoluble in water, behaving as an extremely weak basic compound (pKa -7.4) [1] [2].

The **biosynthesis of friedelin** occurs via the mevalonate pathway, beginning with the condensation of acetyl coenzyme A (CoA) units catalyzed by acetyl-CoA C-acetyltransferase (AACT) to produce acetoacetyl CoA [1]. Subsequent enzymatic transformations ultimately yield 2,3-oxidosqualene, which undergoes protonation by **oxidosqualene cyclases (OSCs)**, followed by cyclization, rearrangements, and deprotonation to form **friedelin** [1] [3]. This complex process involves multiple suprafacial 1,2-shifts of methyls and hydrogens, progressing through various cationic intermediates including dammarenyl, lupanyl, and friedelanyl cations

[1]. Recent advances in **synthetic biology** have enabled the de novo production of **friedelin** in engineered yeast strains, offering a sustainable alternative to traditional plant extraction [4].

Natural Sources and Distribution

Plant Sources and Abundance

Friedelin is widely distributed throughout the plant kingdom, with significant concentrations found in **cork tissues** and **leaf materials** across numerous plant families [1] [3]. The compound has been identified in over 400 naturally occurring friedelane triterpenoids, primarily isolated from families including **Celastraceae**, **Asteraceae**, **Fabaceae**, **Myrtaceae**, **Euphorbiaceae**, **Fagaceae**, and **Clusiaceae** [1] [3] [2]. The following table comprehensively summarizes the primary natural sources of **friedelin**, their plant families, specific plant parts utilized, and extraction solvents employed:

Table 1: Natural Sources of **Friedelin** and Extraction Methodologies

Plant Family	Plant Species	Plant Part	Extraction Solvent
Celastraceae	<i>Maytenus ilicifolia</i> , <i>Maytenus aquifolium</i>	Leaves	Hexane:Ethyl acetate (8:2, v/v), Ethanol
Euphorbiaceae	<i>Drypetes tessmanniana</i> , <i>Euphorbia tirucalli</i> , <i>Putranjiva roxburghii</i>	Cork, Stem bark, Whole plant	Methanol, Chloroform, Hexane
Clusiaceae	<i>Calophyllum pinetorum</i> , <i>Garcinia prainiana</i> , <i>Garcinia imberti</i>	Cork, Stem bark	n-Hexane, Sequential n-hexane/ethyl acetate
Fagaceae	<i>Quercus cerris</i>	Cork	Methanol, Ethanol, Dichloromethane, Petroleum ether
Salicaceae	<i>Salix tetrasperma</i> , <i>Populus davidiana</i>	Cork, Leaves	80% Aqueous methanol, Liquid WPM medium

Plant Family	Plant Species	Plant Part	Extraction Solvent
Combretaceae	<i>Terminalia avicennioides</i> , <i>Combretum duarteanum</i>	Cork, Leaves	Petroleum ether, Ethyl acetate, Chloroform, Methanol, Ethanol
Asteraceae	Various species	Whole plant	Multiple solvents
Myrtaceae	<i>Syzygium cumini</i> L.	Cork	70% Methanol
Lichen	<i>Alectoria ochroleuca</i>	Whole organism	Acetone
Moss	<i>Rhodobryum roseum</i>	Whole plant	Not specified

In addition to higher plants, **friedelin** has been identified in **lower plants** including mosses [1] [3] [5], lichens [1] [3] [2], and algae [1] [3]. The compound has also been reported in certain fungal species such as *Ganoderma applanatum* and *Armillaria mellea* [2]. The **tissue-specific distribution** of **friedelin** varies significantly among species, with some plants accumulating the compound predominantly in cork tissues (e.g., *Quercus cerris*), while others show higher concentrations in leaves (e.g., *Maytenus* species) or floral tissues [3]. This distribution pattern reflects the potential ecological roles of **friedelin** in plant defense mechanisms, which may include **anti-insect properties** and **phytotoxic effects** that inhibit germination of competing plant species [1] [3].

Distribution Patterns and Ecological Significance

The distribution of **friedelin** across plant tissues follows distinct patterns that provide insights into its **ecological functions** and **biosynthetic regulation**. In cork tissues, **friedelin** often accumulates alongside related triterpenoids such as cerin and betulin, contributing to the protective barrier functions of these specialized tissues [5]. Quantitative analyses reveal substantial variation in **friedelin** content among species and tissues, with certain plant families exhibiting particularly high production. For instance, species within the **Clusiaceae family** demonstrate significant **friedelin** accumulation in both cork and leaf tissues [3]. The compound's presence in lower plants like mosses and lichens suggests an evolutionarily conserved biosynthetic pathway that predates the emergence of higher plants [1] [3].

The **ecological significance** of **friedelin** extends beyond structural components to include potential roles in plant defense and communication. Research indicates that **friedelin** possesses **anti-insect properties**, particularly against *Spodoptera litura* and *Helicoverpa armigera*, suggesting its involvement in chemical defense against herbivory [1] [3]. Additionally, **friedelin** exhibits **phytotoxic activity**, inhibiting both root and shoot germination in wheat, rice, and pea seeds, which may contribute to allelopathic interactions in plant communities [1] [3]. The compound also demonstrates the ability to alter soil microbial ecology, further highlighting its potential role in plant-environment interactions [1] [3]. These diverse ecological functions position **friedelin** as an important secondary metabolite with implications for plant survival, competition, and ecosystem dynamics.

Extraction Methodologies and Quantification

Extraction Techniques and Solvent Systems

The extraction of **friedelin** from plant materials has evolved from traditional solvent soaking to advanced techniques that improve efficiency, yield, and environmental sustainability. **Initial extraction methods** typically involved soaking plant materials in various organic solvents, with chloroform, ethanol, methanol, and hexane being the most commonly employed [1] [3] [6]. The following table summarizes the performance characteristics of various **friedelin** extraction methods:

Table 2: Extraction Methods for **Friedelin**: Principles, Advantages, and Limitations

Extraction Method	Principles	Advantages	Limitations	Reported Yields
Soxhlet Extraction	Continuous reflux with organic solvents	High efficiency, established protocol	Long extraction time, high solvent consumption	Variable, depending on plant material
Supercritical Fluid Extraction (SFE)	Uses supercritical CO ₂ with ethanol modifier	Environmentally friendly, high selectivity, tunable solubility	High equipment cost, optimization complexity	Up to 6.10 mg/g with ethanol-modified CO ₂ [7]

Extraction Method	Principles	Advantages	Limitations	Reported Yields
Ultrasound-Assisted Extraction	Cavitation disrupts plant cell walls	Reduced extraction time, moderate equipment cost	Potential compound degradation with prolonged exposure	Higher than conventional methods
Microwave-Assisted Extraction	Dielectric heating accelerates extraction	Rapid, energy-efficient, reduced solvent usage	Non-uniform heating, scale-up challenges	Improved compared to traditional methods
Ionic Liquid Extraction	Uses room-temperature ionic liquids as solvents	High solubility, tunable properties, reusable solvents	Higher cost, potential environmental concerns	Promising for selective extraction
Acid Hydrolysis	Acid treatment releases bound compounds	Effective for conjugated forms, pre-concentration	Harsh conditions may degrade compounds, requires neutralization	Dependent on initial conjugate content

Supercritical fluid extraction (SFE), particularly using CO₂ modified with ethanol, has demonstrated superior performance in **friedelin** extraction, yielding up to 6.10 mg/g from appropriate plant matrices [7]. This method leverages the **tunable solvation power** of supercritical fluids, allowing for selective extraction under moderate temperature conditions that preserve compound integrity [1] [3]. Similarly, **ultrasound and microwave-assisted techniques** utilize mechanical cavitation and dielectric heating, respectively, to enhance mass transfer rates and reduce extraction times while maintaining **friedelin** stability [1] [3]. The emerging application of **ionic liquids** as extraction solvents offers additional opportunities for selective **friedelin** recovery through customizable solvent properties that can be tailored to specific plant matrices [1] [3].

Purification and Quantification Methods

Following extraction, **friedelin** requires **purification** to separate it from co-extracted compounds and obtain material suitable for research or pharmaceutical applications. **Crystallization** represents the most common

purification approach, typically employing solvents such as chloroform, ethanol, or their mixtures to obtain **friedelin** as white needle crystals [6]. Additional purification techniques include **column chromatography** using silica gel with gradient elution systems (e.g., hexane-ethyl acetate mixtures) and **thin-layer chromatography** for analytical-scale separations [2] [6]. The purification process may incorporate **activated charcoal treatment** to remove colored impurities, followed by filtration and repeated crystallization to achieve high purity [6].

For quantification, **gas chromatography-mass spectrometry (GC-MS)** and **liquid chromatography-mass spectrometry (LC-MS)** represent the primary analytical techniques employed to determine **friedelin** content in plant materials and extracts [1] [3] [2]. These methods provide both quantitative data through comparison with authentic standards and structural confirmation through mass fragmentation patterns. **High-performance liquid chromatography (HPLC)** with various detection systems (e.g., UV, evaporative light scattering) offers complementary approaches for **friedelin** quantification, particularly useful for thermally labile derivatives [2]. The structural characterization of **friedelin** extensively utilizes **nuclear magnetic resonance (NMR) spectroscopy**, with comprehensive (^1H) and (^{13}C) NMR assignments available for definitive identification [2]. **Fourier-transform infrared spectroscopy (FTIR)** provides additional functional group information, with characteristic absorption bands at 2927 cm^{-1} (CH stretching), 1707 cm^{-1} (C=O stretching), and 1380 cm^{-1} (gem-dimethyl group) [2].

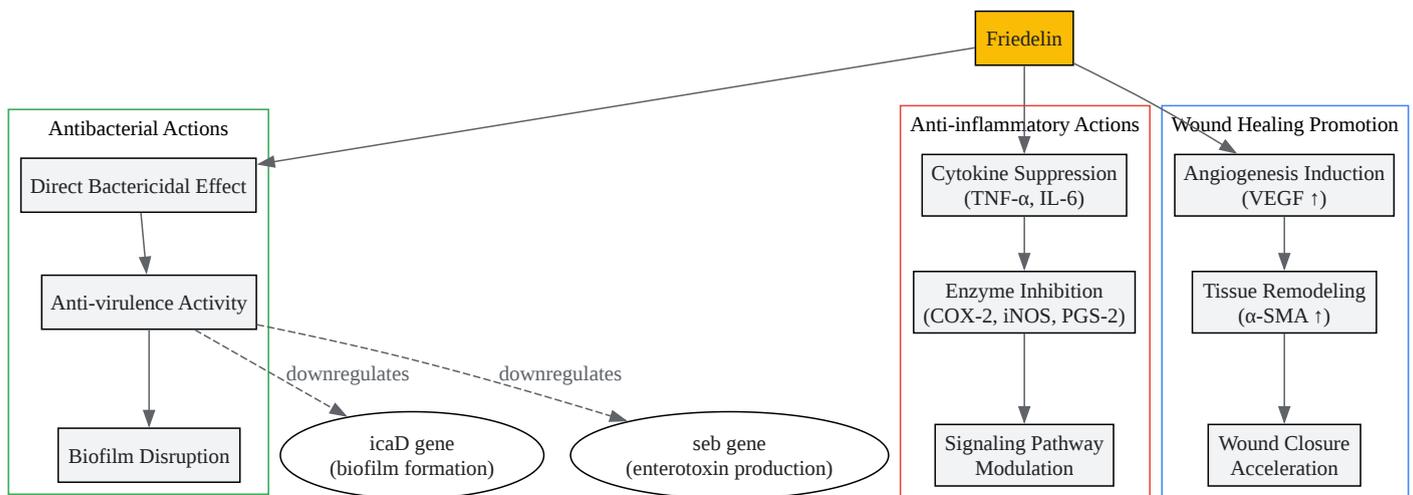
Pharmacological Activities and Mechanisms of Action

Antimicrobial and Anti-inflammatory Properties

Friedelin demonstrates significant **antimicrobial activity**, particularly against methicillin-resistant *Staphylococcus aureus* (MRSA), a major pathogen responsible for skin, soft tissue, and systemic infections [8]. In vitro studies reveal a **minimum inhibitory concentration (MIC)** of $13.3 \pm 2.7\text{ }\mu\text{g/mL}$ against MRSA, comparable to the efficacy of vancomycin (MIC $2 \pm 0\text{ }\mu\text{g/mL}$), with a wide zone of inhibition ($17.3 \pm 1.2\text{ mm}$) in disc diffusion assays [8]. Beyond direct bactericidal effects, **friedelin** exhibits **anti-virulence activity** by downregulating key virulence genes, including *seb* (responsible for staphylococcal enterotoxin production) and *icaD* (involved in biofilm formation), to 0.4 and 0.71-fold of untreated controls, respectively [8]. In MRSA-infected wound models in mice, topical application of 40 ppm **friedelin** significantly accelerated wound healing, reducing wound size and bacterial counts while promoting tissue regeneration

through enhanced expression of vascular endothelial growth factor (VEGF) and α -smooth muscle actin (α -SMA) [8].

The **anti-inflammatory properties** of **friedelin** involve multimodal mechanisms, including inhibition of pro-inflammatory cytokine production and modulation of key signaling pathways [8] [1] [9]. In lipopolysaccharide (LPS)-activated human monocytic (THP-1) cells, **friedelin** and related triterpenoids demonstrated significant dose-dependent repression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF- α) and interleukin-6 (IL-6) [8] [9]. The compound achieves these effects through **downregulation of TNF- α and prostaglandin synthase-2 (PGS-2) gene expression**, effectively reducing the inflammatory response in a dose-dependent manner [8]. Additionally, **friedelin** has been shown to reduce the mRNA expression of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokine genes (TNF- α and IL-6) in keratinocytes, further supporting its anti-inflammatory potential [8]. The following diagram illustrates **friedelin's** multifaceted mechanisms of action against MRSA and in wound healing:



[Click to download full resolution via product page](#)

Diagram 1: Multimodal mechanisms of **friedelin** against MRSA and in wound healing

Anticancer Activities and Apoptotic Mechanisms

Friedelin demonstrates **promising anticancer potential** against various cancer cell lines through multiple mechanisms, with apoptosis induction representing a primary mode of action. In oral cancer (KB) cells, **friedelin** exhibited **dose- and time-dependent cytotoxicity**, with network analysis and molecular docking revealing strong binding affinities to key apoptotic regulators, particularly Bax (-8.3 kcal/mol) and Bcl-2 (-8.0 kcal/mol) [10]. Gene expression analysis confirmed **friedelin-mediated upregulation of pro-apoptotic factors** (Bax, Caspase-3, and TP53) with concurrent **downregulation of anti-apoptotic Bcl-2**, demonstrating activation of the intrinsic apoptotic pathway [10]. Against MCF-7 breast cancer cells, **friedelin** displayed potent activity (IC₅₀ 0.51 µg/mL) through modulation of early expression of Cdkn2a and pRb1, neutralization of mdm2-p53 amalgamation, and functional stabilization of p53 [7]. Similar effects were observed in prostate cancer cells, where **friedelin** acted as a novel inhibitor of CYP17A1, a key enzyme in androgen biosynthesis [7].

The **antioxidant and hepatoprotective properties** of **friedelin** contribute to its chemopreventive potential and overall therapeutic profile. **Friedelin** has demonstrated significant antioxidant activity in various assay systems, effectively scavenging free radicals and reducing oxidative stress [1] [3] [2]. In hepatoprotective models, **friedelin** ameliorated ethanol-induced gastric ulcers in rats through cytoprotective and antioxidant mechanisms, including enhancement of mucosal defense factors [2]. Additional investigations reveal **friedelin's** potential in **modulating glucose metabolism**, with studies in STZ-induced diabetic rats showing enhanced protein expressions related to insulin signaling pathways and increased glucose absorption in adipocytes by 1.8-fold compared to insulin-treated cells [7]. These multifaceted pharmacological activities position **friedelin** as a promising scaffold for developing therapeutics targeting various chronic conditions, including cancer, metabolic disorders, and inflammatory diseases.

Experimental Protocols for Key Assays

4.3.1 Antimicrobial Susceptibility Testing

The **disc diffusion method** provides a standardized approach for evaluating **friedelin's** antibacterial activity [8]. Briefly, prepare Mueller-Hinton agar plates and inoculate with standardized bacterial suspensions (e.g.,

MRSA ATCC 43300) equivalent to 0.5 McFarland standard. Apply filter paper discs (6 mm diameter) impregnated with **friedelin** solutions (e.g., 40 ppm in DMSO) to the inoculated agar surfaces, with vancomycin and DMSO-soaked discs serving as positive and negative controls, respectively. After incubation at 37°C for 18-24 hours, measure the **diameter of inhibition zones** in millimeters, including the disc diameter [8]. For **minimum inhibitory concentration (MIC)** determination, employ broth microdilution methods according to Clinical and Laboratory Standards Institute (CLSI) guidelines, using serial two-fold dilutions of **friedelin** in cation-adjusted Mueller-Hinton broth, with bacterial inoculum standardized to 5×10^5 CFU/mL. The MIC represents the lowest concentration that completely inhibits visible growth after 18-24 hours incubation at 37°C [8].

4.3.2 Apoptosis Induction Assay

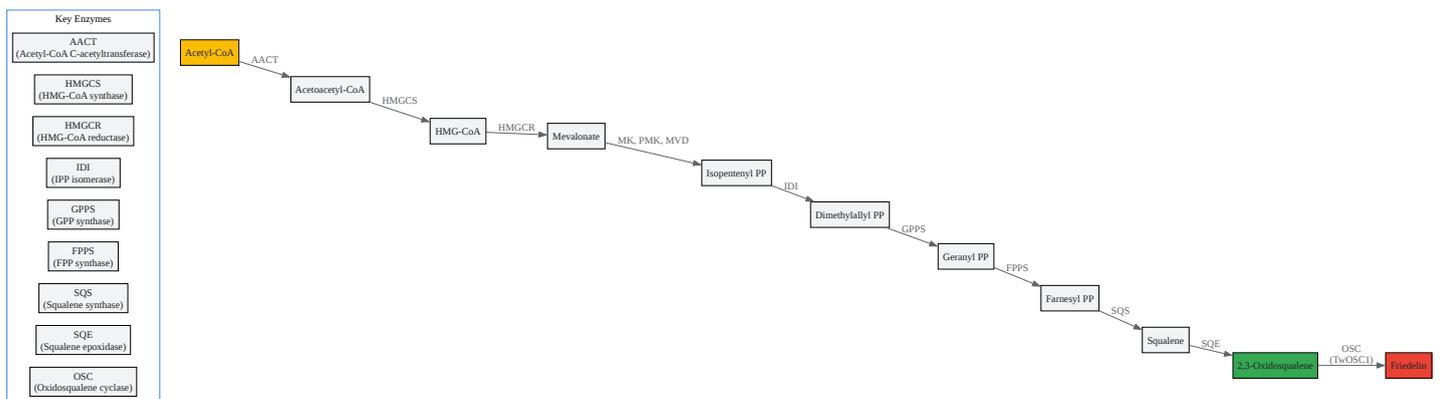
Evaluate **friedelin's** pro-apoptotic activity using a combination of **morphological analysis**, **Annexin V-FITC/propidium iodide flow cytometry**, and **gene expression analysis** [10]. Culture cancer cells (e.g., KB oral cancer cells) in appropriate media and treat with varying concentrations of **friedelin** for 24-72 hours. For Annexin V-FITC staining, harvest approximately 1×10^5 cells, wash with cold PBS, and resuspend in binding buffer containing Annexin V-FITC and propidium iodide. After incubation in the dark for 15 minutes, analyze samples using flow cytometry to distinguish viable, early apoptotic, late apoptotic, and necrotic cell populations [10]. For gene expression analysis, extract total RNA from treated cells and perform quantitative real-time PCR to evaluate expression levels of apoptosis-related genes (Bax, Bcl-2, Caspase-3, TP53) using appropriate primers and normalization to housekeeping genes [10]. Complement these assays with **molecular docking studies** to predict interactions between **friedelin** and key apoptotic proteins using software such as AutoDock Vina, with validation through additional biochemical assays [10].

Biosynthetic Pathways and Metabolic Engineering

Native Biosynthetic Pathway in Plants

The biosynthesis of **friedelin** in plants occurs through the **mevalonate pathway**, which begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) [1]. This rate-limiting step is catalyzed by HMG-CoA reductase, producing mevalonate that undergoes phosphorylation and decarboxylation to yield **isopentenyl pyrophosphate (IPP)** [1]. IPP isomerase converts

IPP to **dimethylallyl pyrophosphate (DMAPP)**, which then undergoes sequential condensation to generate **geranyl pyrophosphate (GPP)** and **farnesyl pyrophosphate (FPP)** [1]. The key biosynthetic step involves the tail-to-tail condensation of two FPP molecules by squalene synthase to form **squalene**, which is subsequently oxidized to **2,3-oxidosqualene** by squalene epoxidase [1]. The cyclization of 2,3-oxidosqualene represents the most complex stage in **friedelin** biosynthesis, catalyzed by **oxidosqualene cyclases (OSCs)** that direct the formation of the characteristic pentacyclic friedelane skeleton through a series of carbocationic rearrangements [1]. The following diagram illustrates the complete biosynthetic pathway of **friedelin**:



Click to download full resolution via product page

Diagram 2: Biosynthetic pathway of **friedelin** from acetyl-CoA

Heterologous Production in Engineered Microbes

The **low natural abundance** of **friedelin** in plant sources and the **complexity of chemical synthesis** have motivated the development of heterologous production platforms using engineered microorganisms [4]. Recent advances in **synthetic biology** and **metabolic engineering** have enabled the de novo biosynthesis of **friedelin** in *Saccharomyces cerevisiae* [4]. In a landmark study, researchers constructed a **friedelin** biosynthetic pathway in yeast by expressing the **friedelin** synthase gene *TwOSC1* while simultaneously enhancing the activity of key mevalonate pathway enzymes, alleviating promoter inhibition, and reducing metabolic flux through competing pathways [4]. The initial engineered Z16 strain achieved **friedelin** production of 270 mg/L in YPD medium, representing a significant milestone in microbial production of this triterpenoid [4].

Further optimization through **medium engineering** and **lipid droplet engineering** enhanced cell density and mitigated product cytotoxicity, resulting in the Z28 strain reaching a record **friedelin** titer of 1500 mg/L in 250 mL shake-flask fermentation [4]. This achievement represents a **30-fold improvement** compared to the initial engineered strain and establishes a scalable platform for **friedelin** production that bypasses traditional plant extraction [4]. Additionally, this microbial production system provides an important precursor for the biosynthesis of high-value compounds such as celastrol, a potent anticancer agent [4]. The integration of **CRISPR/Cas9 technology** and **gene overexpression plasmids** in engineered yeast strains represents a groundbreaking approach for sustainable **friedelin** production, with potential applications in pharmaceutical development and industrial biotechnology [1] [4] [3].

Research Gaps and Future Perspectives

Current Challenges and Limitations

Despite promising pharmacological activities, **friedelin** research faces several significant challenges that impede its translational development. The **low aqueous solubility** of **friedelin** (cLogP 7.59) represents a major limitation for bioavailability and pharmaceutical formulation, requiring advanced delivery systems to overcome this barrier [5]. Additionally, the **low natural abundance** in plant sources creates supply chain challenges for comprehensive preclinical and clinical studies, despite advances in heterologous production [1] [4]. The **complex chemical synthesis** of **friedelin** involves multiple steps with low overall yields,

making synthetic approaches economically unviable for large-scale production [1] [4]. Furthermore, while **friedelin** demonstrates favorable **safety profiles** in acute toxicity studies (effective nontoxic doses up to 80 mg/kg body weight in mice), comprehensive long-term toxicological assessments and detailed pharmacokinetic studies are lacking [8] [2]. The **regulatory landscape** for natural product-based therapeutics also presents hurdles for clinical translation, requiring standardized extraction protocols, quality control measures, and well-defined characterization of active compounds [1].

Future Research Directions

Several promising research directions could address current limitations and advance **friedelin** toward clinical application. **Structure-activity relationship (SAR) studies** exploring **friedelin** derivatives and analogs could identify compounds with improved pharmacological properties and enhanced bioavailability [2]. The development of **novel formulation strategies**, including nanoencapsulation, lipid-based delivery systems, and prodrug approaches, could significantly enhance **friedelin's** aqueous solubility and therapeutic efficacy [2] [5]. Further optimization of **heterologous production platforms** using engineered yeast or other microbial hosts could establish sustainable, scalable production systems to ensure adequate supply for research and clinical applications [4]. Comprehensive **in vivo pharmacokinetic and pharmacodynamic studies** are essential to understand **friedelin's** absorption, distribution, metabolism, and excretion profiles, informing appropriate dosing regimens for therapeutic applications [2]. Additionally, investigation of **combination therapies** pairing **friedelin** with existing antimicrobial or anticancer agents could reveal synergistic effects and enhance therapeutic outcomes while potentially reducing resistance development [8] [10]. Finally, exploration of **friedelin's** effects on **emerging therapeutic targets**, including neuroinflammatory pathways and metabolic syndromes, could expand its potential applications beyond currently recognized activities [1] [2].

Conclusion

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Friedelin: Structure, Biosynthesis, Extraction, and Its ... [mdpi.com]
2. Friedelin and 3 β -Friedelinol: Pharmacological Activities [link.springer.com]
3. : Structure, Friedelin , Biosynthesis , and Its Potential... Extraction [pmc.ncbi.nlm.nih.gov]
4. Zhou H, et al. () | SGD [yeastgenome.org]
5. Friedelin - an overview | ScienceDirect Topics [sciencedirect.com]
6. WO2009072916A1 - Extraction and purification of friedelin [patents.google.com]
7. (PDF) Friedelin : Structure, Biosynthesis , Extraction , and Its Potential... [academia.edu]
8. Friedelin: A natural compound exhibited potent ... [pmc.ncbi.nlm.nih.gov]
9. Biosynthesis and bioactivity of anti-inflammatory triterpenoids ... [pmc.ncbi.nlm.nih.gov]
10. Friedelin induces apoptosis in oral cancer [sciencedirect.com]

To cite this document: Smolecule. [Comprehensive Technical Guide: Natural Sources, Pharmacological Properties, and Research Applications of Friedelin]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b528492#natural-sources-of-friedelin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com